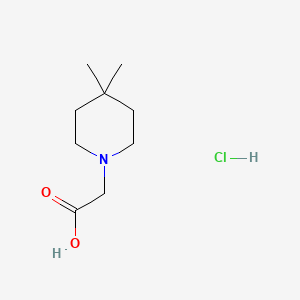
2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.
化学反应分析
Types of Reactions
2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, sodium cyanide, and various amines can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride
- 4,4-Dimethyl-1-piperidineacetic acid
- 2-(1,4-Dimethylpiperazin-2-yl)acetic acid hydrochloride
Uniqueness
2-(4,4-Dimethylpiperidin-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the 4,4-dimethylpiperidine moiety. This structural uniqueness can confer distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
2-(4,4-dimethylpiperidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)3-5-10(6-4-9)7-8(11)12;/h3-7H2,1-2H3,(H,11,12);1H |
InChI 键 |
KBJMKEGARCGMHN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)CC(=O)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


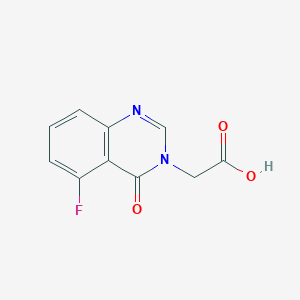
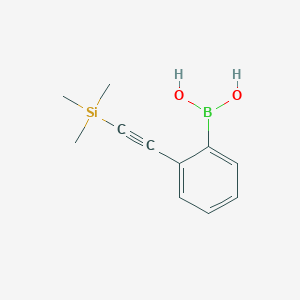

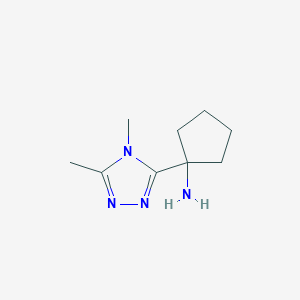
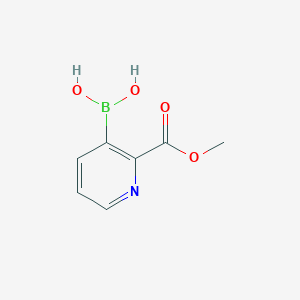
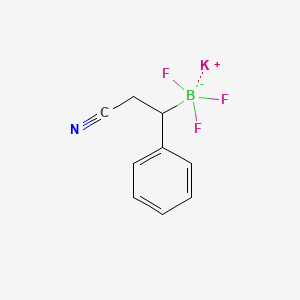
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)

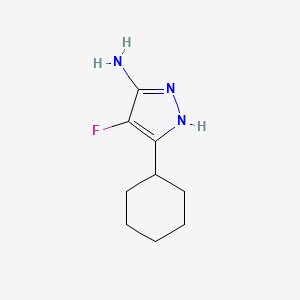
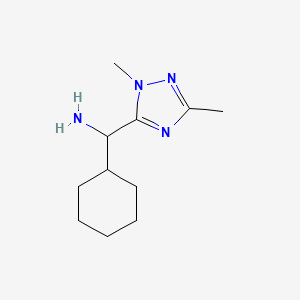
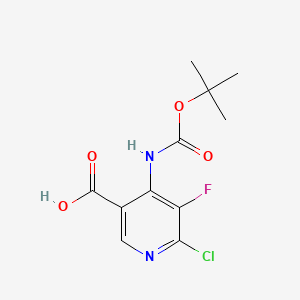
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

